molecular formula C33H38ClN7O2 B12085784 KRas G12C inhibitor 4 CAS No. 2206736-07-2

KRas G12C inhibitor 4

Cat. No.: B12085784
CAS No.: 2206736-07-2
M. Wt: 600.2 g/mol
InChI Key: XCJKUQVOWJDAQL-VWLOTQADSA-N
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Description

The KRAS G12C inhibitor 4 is a promising small-molecule compound designed to target the KRAS G12C mutant protein. KRAS (Kirsten rat sarcoma viral oncogene homolog) is a critical oncogenic driver in various cancers, including lung and colorectal cancer. The G12C mutation specifically occurs at codon 12, leading to a cysteine-to-serine substitution. This mutation locks KRAS in its active GTP-bound state, promoting uncontrolled cell proliferation and survival .

Preparation Methods

Synthetic Routes:: The synthesis of KRAS G12C inhibitor 4 involves several steps. While the exact synthetic route may vary, a common approach includes the following:

    Starting Material: Begin with a suitable precursor or intermediate.

    Functionalization: Introduce the necessary functional groups (e.g., halogens, alkynes, or amines) at the G12C position.

    Coupling Reactions: Employ cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) to form the desired bonds.

    Final Steps: Optimize the compound by removing protecting groups, purifying, and characterizing it.

Industrial Production:: Industrial-scale production typically involves large-scale synthesis using efficient and cost-effective methods. These may include continuous flow processes, solid-phase synthesis, or high-throughput techniques.

Chemical Reactions Analysis

KRAS G12C inhibitor 4 undergoes various chemical reactions:

    Cross-Coupling Reactions: These reactions connect different fragments. Common reagents include palladium catalysts, bases, and ligands.

    Oxidation and Reduction: Fine-tuning the compound’s properties often involves oxidation (e.g., using mCPBA) or reduction (e.g., using LiAlH₄).

    Substitution Reactions: Nucleophilic substitutions (e.g., SN2) can modify functional groups.

    Major Products: The primary product is the fully functionalized this compound.

Scientific Research Applications

KRAS G12C inhibitor 4 has significant applications:

    Cancer Therapy: Clinical trials have shown promising results in treating KRAS G12C-mutant lung and colorectal cancers.

    Biology Research: Researchers use it to study KRAS signaling pathways and downstream effects.

    Medicinal Chemistry: Understanding its binding interactions aids in designing better inhibitors.

Mechanism of Action

KRAS G12C inhibitor 4 binds selectively to the mutant KRAS G12C protein. It stabilizes KRAS in its inactive GDP-bound state, preventing downstream signaling. This disruption inhibits cell proliferation and promotes apoptosis .

Comparison with Similar Compounds

Biological Activity

KRas G12C inhibitors, particularly KRas G12C inhibitor 4 (also known as MRTX849 or adagrasib), represent a significant advancement in targeted cancer therapy, specifically for tumors harboring the KRas G12C mutation. This article explores the biological activity, mechanisms of action, clinical efficacy, and ongoing research related to this compound.

KRas is a key regulator in cell signaling pathways that control cell proliferation and survival. The G12C mutation leads to a constitutively active form of KRas, resulting in uncontrolled cell growth. KRas G12C inhibitors work by binding covalently to the cysteine residue at position 12 of the KRas protein, locking it in an inactive GDP-bound state. This prevents the exchange of GDP for GTP, effectively inhibiting downstream signaling pathways such as MEK/ERK and PI3K/AKT/mTOR that promote tumor growth.

Key Mechanistic Insights:

  • Covalent Binding : The inhibitor binds irreversibly to the mutant KRas, stabilizing it in an inactive conformation.
  • Nucleotide State Dependency : The efficacy of these inhibitors is influenced by the nucleotide state of KRas; they are most effective when KRas is in its GDP-bound state .

Clinical Efficacy

Clinical trials have demonstrated that KRas G12C inhibitors like adagrasib exhibit promising antitumor activity in patients with KRas G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).

Efficacy Data:

  • Objective Response Rates (ORR) : Adagrasib has shown ORRs ranging from 37% to 46% in various studies involving previously treated patients with advanced KRas G12C-mutant NSCLC .
  • Median Progression-Free Survival (mPFS) : In combination therapies with cetuximab, mPFS has been reported at approximately 8.1 months .
  • Adverse Events : Common treatment-related adverse events (TRAEs) include rash, diarrhea, and nausea, with severe TRAEs occurring in about 12.5% to 45% of patients depending on the combination therapy used .

Case Studies

Several case studies highlight the clinical outcomes associated with KRas G12C inhibitor treatment:

  • Case Study: Combination Therapy in CRC
    • Patient Profile : A cohort of 29 patients with advanced CRC received a combination of cetuximab and divarasib.
    • Outcomes : The ORR was reported at 62.5%, with a mPFS of 8.1 months. Notably, severe TRAEs were observed in 45% of patients .
  • Case Study: NSCLC Treatment
    • Patient Profile : In a study involving 424 NSCLC patients treated with sotorasib or adagrasib.
    • Outcomes : Co-mutations in genes such as KEAP1 and CDKN2A were identified as significant predictors of poor response to treatment, emphasizing the need for personalized therapy approaches .

Research Findings

Recent studies have explored various aspects of KRas G12C inhibitors:

  • Adaptation Mechanisms : Following initial treatment, many tumors exhibit adaptive resistance characterized by reactivation of KRas signaling pathways within days due to compensatory mechanisms involving receptor tyrosine kinases (RTKs) and other pathways .
  • Combination Therapies : Combining KRas G12C inhibitors with other agents targeting RTKs or downstream signaling pathways has shown enhanced efficacy and may overcome resistance mechanisms observed with monotherapy .

Summary Table of Clinical Trials

Trial NameDrug CombinationPatient PopulationORR (%)mPFS (months)Common TRAEs
NCT03785249Cetuximab + AdagrasibPreviously treated NSCLC466.9Nausea, diarrhea
NCT04449874Cetuximab + DivarasibAdvanced/metastatic CRC62.58.1Rash, diarrhea
NCT04585035Cetuximab + D1553Metastatic CRC without prior treatment457.6Rash, increased AST/ALT

Properties

CAS No.

2206736-07-2

Molecular Formula

C33H38ClN7O2

Molecular Weight

600.2 g/mol

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-(2-piperidin-1-ylethoxy)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C33H38ClN7O2/c1-2-30(42)41-19-18-40(22-25(41)12-14-35)32-26-13-17-39(29-11-7-9-24-8-6-10-27(34)31(24)29)23-28(26)36-33(37-32)43-21-20-38-15-4-3-5-16-38/h2,6-11,25H,1,3-5,12-13,15-23H2/t25-/m0/s1

InChI Key

XCJKUQVOWJDAQL-VWLOTQADSA-N

Isomeric SMILES

C=CC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6

Canonical SMILES

C=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6

Origin of Product

United States

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